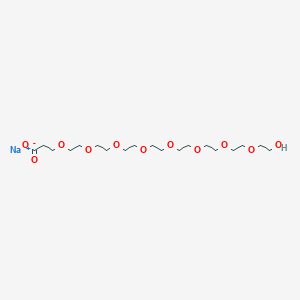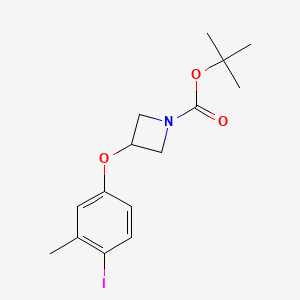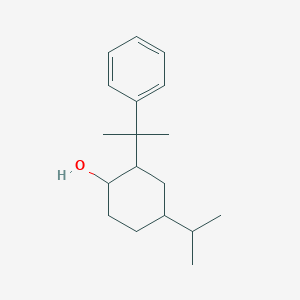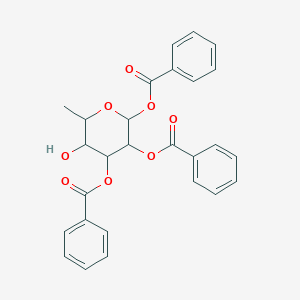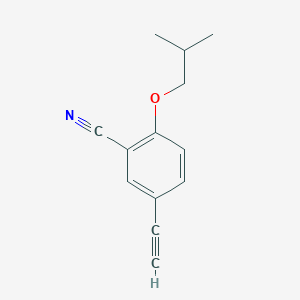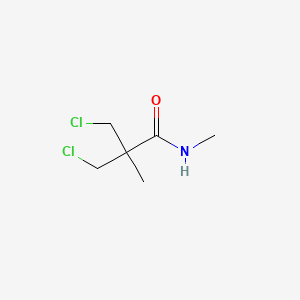
3-Chloro-2-(chloromethyl)-N,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-(chloromethyl)-N,2-dimethylpropanamide is an organic compound with the molecular formula C6H11Cl2NO. This compound is characterized by the presence of two chlorine atoms, a methyl group, and an amide functional group. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(chloromethyl)-N,2-dimethylpropanamide typically involves the chlorination of 2-(chloromethyl)-N,2-dimethylpropanamide. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the use of catalysts to enhance the reaction rate and yield. The reaction mixture is typically heated to a specific temperature and maintained under an inert atmosphere to prevent unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-(chloromethyl)-N,2-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3). The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated derivatives.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include primary or secondary amines.
Aplicaciones Científicas De Investigación
3-Chloro-2-(chloromethyl)-N,2-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-(chloromethyl)-N,2-dimethylpropanamide involves its interaction with specific molecular targets. The chlorine atoms and amide group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved include nucleophilic substitution and addition reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-(chloromethyl)-1-propene: This compound has a similar structure but lacks the amide group.
2-Chloro-3-chloromethyl-5,7-dimethylquinoline: This compound contains a quinoline ring and has different reactivity.
3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride: This compound has a quinoline ring and is used in different applications.
Uniqueness
3-Chloro-2-(chloromethyl)-N,2-dimethylpropanamide is unique due to the presence of both chlorine atoms and an amide group, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its use as an intermediate in the synthesis of complex molecules make it valuable in research and industry.
Propiedades
Fórmula molecular |
C6H11Cl2NO |
|---|---|
Peso molecular |
184.06 g/mol |
Nombre IUPAC |
3-chloro-2-(chloromethyl)-N,2-dimethylpropanamide |
InChI |
InChI=1S/C6H11Cl2NO/c1-6(3-7,4-8)5(10)9-2/h3-4H2,1-2H3,(H,9,10) |
Clave InChI |
QMFZTQXBWCWPRN-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)(CCl)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5-{[pentyl(propan-2-yl)amino]methyl}aniline](/img/structure/B13721430.png)
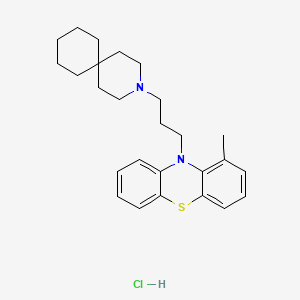
![tetrasodium;(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonate](/img/structure/B13721436.png)
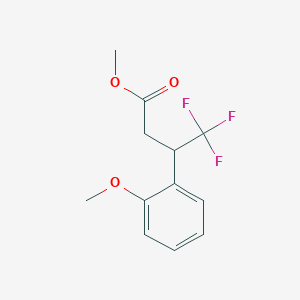

![{2-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13721455.png)
![1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13721462.png)
